1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS No.: 1262865-49-5
Cat. No.: VC7464394
Molecular Formula: C12H11ClN2O4
Molecular Weight: 282.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1262865-49-5 |
---|---|
Molecular Formula | C12H11ClN2O4 |
Molecular Weight | 282.68 |
IUPAC Name | 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,9,16H,5-6H2,(H,18,19) |
Standard InChI Key | QGQJMJIVJHVHON-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)CCO)Cl |
Introduction
Chemical Identity and Nomenclature
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid (PubChem CID: 53263018) is a heterocyclic organic compound belonging to the pyrazole class. Its systematic IUPAC name reflects its substitution pattern: a chlorophenyl group at position 1, a hydroxyethyl moiety at position 4, and a carboxylic acid group at position 3 .
Molecular and Structural Data
The compound’s molecular formula is C₁₂H₁₁ClN₂O₄, with a molecular weight of 282.68 g/mol . Key identifiers include:
Structural Analysis
Core Pyrazole Framework
The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring exists in a partially reduced state (4,5-dihydro), with a ketone group at position 5 contributing to its planarity and electronic characteristics .
Substituent Effects
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4-Chlorophenyl Group: Positioned at N1, this electron-withdrawing group enhances the compound’s stability and influences its π-π stacking potential .
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2-Hydroxyethyl Chain: The hydroxyethyl substituent at C4 introduces hydrophilicity and hydrogen-bonding capacity, which may impact solubility and biological interactions .
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Carboxylic Acid Moiety: The C3 carboxylic acid group enables salt formation and coordination chemistry, broadening its applicability in medicinal and materials science .
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